N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is an organic compound that features an iodine atom attached to a dimethylphenyl group, which is further connected to a methylbutenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide typically involves the iodination of 2,4-dimethylaniline followed by the formation of the amide bond. One common method includes the reaction of 2-iodo-4,6-dimethylaniline with 2-methylbut-2-enoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed coupling reactions can also be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-iodo-4,6-dimethylphenyl)acetamide
- N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(2-iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom and the methylbutenamide moiety distinguishes it from other similar compounds, providing unique opportunities for its application in various fields of research .
Eigenschaften
CAS-Nummer |
922170-71-6 |
---|---|
Molekularformel |
C13H16INO |
Molekulargewicht |
329.18 g/mol |
IUPAC-Name |
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C13H16INO/c1-5-9(3)13(16)15-12-10(4)6-8(2)7-11(12)14/h5-7H,1-4H3,(H,15,16) |
InChI-Schlüssel |
VCPAMIOGVYABTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)NC1=C(C=C(C=C1I)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.